molecular formula C₃₃H₃₈N₂O₄ B1145577 [(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester CAS No. 1083065-09-1

[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester

Cat. No.: B1145577
CAS No.: 1083065-09-1
M. Wt: 526.67
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Structural Features of the Compound

Feature Description
Parent system 5H-dibenzo[b,d]azepine (fused benzene rings at positions 1–6 and 8–13)
Substituents 5-(4-Methoxybenzyl), 6-oxo, 7-carbamate
Cyclohexyl ester (1R,2S,5R)-2-isopropyl-5-methyl configuration
Molecular formula C₃₃H₃₈N₂O₄

Stereochemical Analysis of Chiral Centers: Azepine Core and Cyclohexyl Ester Moieties

The compound exhibits three chiral centers :

  • Azepine core (C7) : The R configuration arises from the carbamate group’s orientation relative to the fused benzene rings.
  • Cyclohexyl ester :
    • C1 : R configuration due to the isopropyl group’s equatorial position.
    • C2 : S configuration from the methyl group’s axial orientation.
    • C5 : R configuration, stabilized by the isopropyl group’s steric bulk.

Stereochemical integrity is critical for biological activity. For instance, inversion at C7 (azepine core) diminishes binding affinity to neurological targets, as observed in carbamazepine analogues. The cyclohexyl group’s (1R,2S,5R) configuration optimizes lipophilicity and metabolic stability, as evidenced by comparative studies on ester derivatives.

Figure 1: Stereochemical Assignments

  • Azepine core : Chair conformation with carbamate group axial (R configuration).
  • Cyclohexyl ester : Boat conformation stabilized by isopropyl and methyl substituents.

Comparative Structural Analogues in Dibenzo[b,d]azepine Derivatives

Dibenzo[b,d]azepines exhibit structural diversity through:

  • Ring substitutions :
    • Electron-withdrawing groups (e.g., nitro, carbonyl) increase aromaticity in the azepine ring.
    • Electron-donating groups (e.g., methoxy, methyl) enhance solubility but reduce metabolic stability.
  • Stereochemical variations :
    • 10,11-Dihydro derivatives : Saturated C10–C11 bonds flatten the azepine ring, altering π-electron delocalization.
    • Carbamate vs. amide linkages : Carbamates resist hydrolysis better than amides, as shown in pharmacokinetic studies.

Table 2: Structural Analogues and Their Properties

Analogue Key Modification Impact on Properties
Carbamazepine 5H-dibenzo[b,f]azepine, 10,11-dihydro Anticonvulsant activity via sodium channels
Clomipramine N-methylated, chloro-substituted Serotonin reuptake inhibition
9H-Tribenzo[b,d,f]azepine Third fused benzene ring Enhanced fluorescence for OLED applications

Structural comparisons reveal that the 4-methoxybenzyl group in the target compound improves blood-brain barrier penetration relative to smaller substituents (e.g., methyl). Additionally, the (1R,2S,5R)-cyclohexyl ester’s stereochemistry minimizes steric clashes in enzyme-binding pockets, a feature absent in racemic mixtures.

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] N-[(7R)-5-[(4-methoxyphenyl)methyl]-6-oxo-7H-benzo[d][1]benzazepin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O4/c1-21(2)25-18-13-22(3)19-30(25)39-33(37)34-31-28-11-6-5-9-26(28)27-10-7-8-12-29(27)35(32(31)36)20-23-14-16-24(38-4)17-15-23/h5-12,14-17,21-22,25,30-31H,13,18-20H2,1-4H3,(H,34,37)/t22-,25+,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKCDWYJGGDAKW-BVXIIPPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)NC2C3=CC=CC=C3C4=CC=CC=C4N(C2=O)CC5=CC=C(C=C5)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)N[C@@H]2C3=CC=CC=C3C4=CC=CC=C4N(C2=O)CC5=CC=C(C=C5)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100220
Record name Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083065-09-1
Record name Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083065-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mitsunobu Reaction

The Mitsunobu reaction enables inversion-free coupling of alcohols with carboxylic acid derivatives. Here, the carbamic acid is activated as a mixed carbonate with diethyl azodicarboxylate (DEAD) and triphenylphosphine, reacting with (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexanol to yield the carbamate. This method preserves the stereochemistry of the cyclohexanol, critical for maintaining the (1R,2S,5R) configuration.

Enzymatic Carbamate Synthesis

Esterases such as PestE catalyze carbamate formation between amines and carbonates in water. Applying this to the target compound, the azepine-derived amine reacts with diallyl carbonate in the presence of PestE, followed by transesterification with the chiral cyclohexanol. This method achieves high enantiomeric excess (>95%) without racemization.

Stereochemical Control and Resolution

The (R)-configuration at the 7-position of the azepine is achieved via chiral auxiliary-assisted synthesis or kinetic resolution. For example:

  • Chiral auxiliaries : Incorporating (S)-proline during the azepine cyclization directs the formation of the (R)-enantiomer, which is isolated via crystallization.

  • Enzymatic resolution : Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the undesired enantiomer of a racemic carbamate intermediate, yielding the (R)-configured product.

Purification and Characterization

Final purification employs preparative HPLC with a chiral stationary phase (CSP) to ensure >99% enantiomeric purity. Structural confirmation is achieved via:

  • NMR : Distinct signals for the 4-methoxybenzyl protons (δ 3.78 ppm, singlet) and cyclohexyl methyl groups (δ 0.88–1.12 ppm, multiplet).

  • Mass spectrometry : Molecular ion peak at m/z 527.67 ([M+H]⁺).

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityKey AdvantageReference
Mitsunobu coupling65–78High (ee >98%)Scalability, minimal racemization
Enzymatic synthesis70–85Excellent (ee >99%)Green chemistry, aqueous conditions
Chiral auxiliary route50–60Moderate (ee 85–90%)Cost-effective for small-scale

Challenges and Optimization

  • Oxidation side reactions : Over-oxidation of the azepine ketone is mitigated by using mild oxidizing agents like TPAP/NMO.

  • Cyclohexanol availability : The chiral cyclohexanol is synthesized via enzymatic reduction of 2-isopropyl-5-methyl-cyclohexanone using ketoreductases .

Chemical Reactions Analysis

Types of Reactions

[®-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation required.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[®-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [®-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoazepine Derivatives: Compounds with similar core structures but different functional groups.

    Carbamic Acid Esters: Compounds with similar ester moieties but different core structures.

Uniqueness

[®-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester is a complex organic compound with potential therapeutic applications. It belongs to the class of dibenzoazepines, which have been studied for their biological activities, particularly in the context of neurological disorders and immunosuppressive properties.

The compound has the following chemical properties:

  • CAS Number : 1083065-09-1
  • Molecular Formula : C33H38N2O4
  • Molecular Weight : 526.666 g/mol
  • Structural Features : The structure includes a carbamate group and a dibenzo[b,d]azepine core, which are critical for its biological activity.

Research indicates that compounds similar to [(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid may act as inhibitors of potassium channels in T cells, specifically Kv1.3 and IK-1 channels. These channels play a significant role in T cell proliferation and activation, making them potential targets for immunosuppressive therapies aimed at autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .

Immunosuppressive Effects

Studies have shown that derivatives of dibenzoazepines can inhibit T cell activity by blocking potassium channels. This inhibition can lead to reduced T cell proliferation, which is beneficial in treating autoimmune conditions. The conformational properties of these compounds contribute to their potency and specificity as channel blockers .

Neuroprotective Properties

The compound is also being explored for its neuroprotective effects, particularly in the context of Alzheimer’s disease. It acts as a building block for γ-secretase inhibitors, which are crucial in the modulation of amyloid precursor protein processing. This modulation can potentially reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .

Study 1: Inhibition of Kv1.3 Channels

A study focused on the structure-activity relationship (SAR) of various dibenzoazepine derivatives found that specific substitutions on the benzyl moiety significantly enhanced the inhibitory potency against Kv1.3 channels. The presence of electron-withdrawing groups was particularly effective in increasing binding affinity .

Study 2: Neuroprotective Effects in Alzheimer’s Models

In vitro studies using neuronal cell lines demonstrated that compounds derived from [(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin] exhibited protective effects against oxidative stress-induced cell death. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Data Summary Table

PropertyValue
CAS Number1083065-09-1
Molecular FormulaC33H38N2O4
Molecular Weight526.666 g/mol
Primary Biological ActivityPotassium channel inhibition
Potential Therapeutic UsesAutoimmune diseases, Alzheimer's
Key Structural FeaturesDibenzoazepine core

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing dibenzo[b,d]azepin derivatives like this compound?

  • Methodology : The synthesis typically involves multi-step organic reactions, including amidation, ester hydrolysis, and purification via column chromatography. For example, tert-butyl esters of related dibenzoazepin compounds are synthesized by reacting precursors (e.g., 2-(6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-5-yl)acetic acid) with coupling agents like EDCl and DIPEA in DMF, followed by deprotection using trifluoroacetic acid (TFA) .
  • Key Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for verifying purity (>98%) and molecular weight confirmation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Workflow :

NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm stereochemistry and functional groups (e.g., methoxy-benzyl, carbamate). For instance, carbamate protons appear as distinct singlets in δ 5.5–6.5 ppm regions .

Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm lactam and carbamate groups .

Melting Point Analysis : Consistency with literature values (e.g., 219–221°C for related derivatives) ensures crystallinity .

Q. What is the primary mechanism of action of this compound in Notch signaling studies?

  • Mechanism : The compound (alias DBZ) is a γ-secretase inhibitor that blocks proteolytic cleavage of Notch receptors, preventing release of the Notch intracellular domain (NICD) and downstream transcriptional activation .
  • Validation : In T-cell acute lymphoblastic leukemia (T-ALL) models, 250 nM DBZ reduced NOTCH1 activation by >80% within 48 hours, as measured by Hes1 mRNA suppression .

Advanced Research Questions

Q. How can researchers optimize the γ-secretase inhibitory efficacy of this compound across diverse cellular models?

  • Experimental Design :

Dose Titration : Perform dose-response assays (e.g., 10–1000 nM) in cell lines (e.g., Jurkat, HPB-ALL) using luciferase reporters for Notch activity .

Combination Therapy : Co-administer with vincristine or asparaginase to exploit synergistic apoptosis in T-ALL, as DBZ enhances vincristine-induced cytotoxicity by 40–60% in vitro .

Metabolic Profiling : Assess glutamine dependency via Seahorse assays, as Notch inhibition alters mitochondrial metabolism .

  • Challenges : Variability in IC₅₀ values across models (e.g., 50 nM in Jurkat vs. 120 nM in primary T-ALL cells) may require model-specific optimization .

Q. What strategies resolve contradictory data on the compound’s therapeutic window in vivo?

  • Case Study : In CRND8 mice, LY411,575 (a structural analog) showed a narrow therapeutic window (5–10 mg/kg) due to gastrointestinal toxicity. To mitigate this:

Intermittent Dosing : Administer 5 mg/kg DBZ every 48 hours to reduce toxicity while maintaining Notch suppression .

Biomarker Monitoring : Measure plasma Aβ40 levels as a pharmacodynamic marker; >50% reduction indicates target engagement without overt toxicity .

  • Data Reconciliation : Cross-validate findings using orthogonal assays (e.g., Western blot for NICD and RNA-seq for Notch target genes) .

Q. How does stereochemistry influence the compound’s biological activity and metabolic stability?

  • Stereochemical Impact : The (R)-configuration at the 5-position of the dibenzoazepin core is critical for γ-secretase binding. Enantiomeric analogs show 10-fold lower potency .
  • Metabolic Studies :

Cytochrome P450 Assays : Incubate with human liver microsomes; the compound’s tert-butyl ester group reduces oxidative metabolism, enhancing half-life (t₁/₂ > 6 hours) .

Plasma Stability : Assess esterase-mediated hydrolysis in murine plasma; carbamate derivatives exhibit >90% stability at 37°C for 24 hours .

Safety and Handling

Q. What precautions are advised for handling dibenzoazepin-based γ-secretase inhibitors?

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and FFP3 respirators to avoid inhalation of fine powders .
  • Waste Disposal : Deactivate residual compound with 10% acetic acid before incineration by licensed hazardous waste services .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.